![molecular formula C18H21NO5 B5787656 dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5787656.png)
dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CR8, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often overexpressed in cancer cells, making them an attractive target for cancer therapy.
Mechanism of Action
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate targets CDKs by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the phosphorylation of tau protein, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anti-cancer and neuroprotective effects, this compound has also been shown to have anti-inflammatory and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is a potent and selective inhibitor of CDKs, making it a valuable tool for studying the role of CDKs in cancer and other diseases. However, its low solubility in aqueous solutions can make it difficult to use in certain experiments. In addition, the high cost of this compound can be a limiting factor for some research groups.
Future Directions
There are several potential future directions for research on dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound at a lower cost. Another area of research is the investigation of this compound as a potential treatment for other diseases such as viral infections and autoimmune disorders. Finally, the use of this compound in combination with other therapies such as immunotherapy and gene therapy is an area of active research.
Synthesis Methods
The synthesis of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that starts with the condensation of 4-hydroxybenzaldehyde with isopropylamine to form 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydropyridine-3-carboxamide. This intermediate is then reacted with dimethyl oxalate in the presence of piperidine to yield this compound. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
dimethyl 4-(4-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(2)19-9-14(17(21)23-3)16(15(10-19)18(22)24-4)12-5-7-13(20)8-6-12/h5-11,16,20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEARHYSBZEUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.